O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is a substituted oxalate ester featuring a methoxyphenyl ethyl group and an ethyl ester moiety. These derivatives are notable for pharmacological activities, including anti-inflammatory and antimicrobial effects .
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(2-methoxyphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(14)13(15)18-9-8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOXPLUHXWXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H16O5
- Molecular Weight : 252.26 g/mol
- IUPAC Name : Ethyl 2-(2-methoxyphenyl)ethyl oxalate
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to modulate enzyme activities, influence cell signaling pathways, and affect gene expression.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting processes such as apoptosis and cell proliferation.
- Signal Transduction : By interacting with receptors or other signaling molecules, it may alter cellular responses to external stimuli.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and mediators.
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties, particularly against certain types of cancer cells.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Case Study 1 : A study on its effects on renal cells demonstrated that the compound protects against calcium oxalate crystal-induced damage, enhancing cell viability and reducing apoptosis markers.
- Case Study 2 : In a model of inflammation, administration of the compound resulted in significant reductions in edema and pain response compared to control groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16O5
- Molecular Weight : 252.2664 g/mol
- CAS Number : Not available
The compound features an ethyl group attached to an oxalate moiety, with a methoxy-substituted phenyl ring. This structure is critical for its reactivity and interaction with biological targets.
Organic Synthesis
O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate serves as an intermediate in the synthesis of more complex organic compounds. It is particularly useful in pharmaceutical chemistry for developing new drugs and agrochemicals.
Biological Studies
The compound's unique structure allows it to be utilized in various biological applications:
- Enzyme Interaction Studies : Its methoxy group can enhance binding affinity to certain enzymes, making it a candidate for studying enzyme kinetics and mechanisms.
- Receptor Binding Studies : The compound may interact with specific receptors, providing insights into receptor-ligand dynamics.
Medicinal Chemistry
Research indicates that this compound may possess:
- Anti-inflammatory Properties : Preliminary studies suggest its potential to modulate inflammatory pathways.
- Analgesic Effects : Investigations are ongoing to assess its efficacy in pain management.
Enzyme Inhibition Studies
A study demonstrated that compounds similar to this compound could inhibit enzymes involved in inflammatory pathways. This suggests that our compound may share this capability, potentially leading to therapeutic applications in treating inflammatory diseases.
Cell Culture Experiments
In vitro experiments exposed cell lines to varying concentrations of the compound, revealing a dose-dependent response in cell viability and proliferation. Higher concentrations indicated potential cytotoxic effects, warranting further investigation into its safety profile.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Applications/Properties |
|---|---|---|---|---|
| This compound | C₁₃H₁₆O₅* | ~252.26 g/mol† | Oxalate ester, methoxyphenyl, ethyl | Intermediate for pyrazole derivatives (hypothesized) |
| Ethyl oxalate (Oxalic acid ethyl ester) | C₄H₆O₄ | 118.09 g/mol | Oxalate ester, ethyl | Solvent, synthetic intermediate |
| Methyl oxalate | C₃H₄O₄ | 104.06 g/mol | Oxalate ester, methyl | Polymer precursor, lab reagent |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 223.23 g/mol | Acetate ester, methoxyphenyl, amide | Pyrazole synthesis intermediate |
| 2-Ethoxyethyl acetate | C₆H₁₂O₃ | 132.16 g/mol | Acetate ester, ethoxyethyl | Industrial solvent, moderate toxicity |
*Hypothesized based on structural analogs; †Estimated using atomic weights.
Key Observations:
- This structural feature aligns it with bioactive intermediates used in pharmaceuticals .
- Ester Chain Length : Ethyl and methyl oxalates have shorter alkyl chains, resulting in higher volatility and lower molecular weight compared to the methoxyphenyl-containing compound. This impacts solubility and reactivity in synthetic pathways .
Q & A
Q. What strategies differentiate between ester hydrolysis and oxidative degradation pathways?
- Methodology : Conduct stability studies in buffered solutions (pH 1–12) and analyze degradation products via LC-MS/MS. Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis. Compare oxidative pathways using radical scavengers (e.g., BHT) or anaerobic conditions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
